molecular formula C10H7BrN2O2 B3279239 4-[(5-Bromopyrimidin-2-yl)oxy]phenol CAS No. 69033-88-1

4-[(5-Bromopyrimidin-2-yl)oxy]phenol

Cat. No. B3279239
CAS RN: 69033-88-1
M. Wt: 267.08 g/mol
InChI Key: PMONOVBATWRDGV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H7BrN2O2/c11-7-5-12-10(13-6-7)15-9-3-1-8(14)2-4-9/h1-6,14H .


Chemical Reactions Analysis

While specific chemical reactions involving “4-[(5-Bromopyrimidin-2-yl)oxy]phenol” are not detailed in the search results, it’s known that 5-bromopyrimidine, a related compound, can undergo direct metallation with lithium diisopropylamide to yield 4-lithio-5-bromopyrimidine .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

  • Antitumor Compounds Synthesis : A study by Lee et al. (2011) reports the synthesis of new 2-(2-aminopyrimidin-4-yl)phenol derivatives as potential antitumor compounds. These compounds, including variants of 4-[(5-Bromopyrimidin-2-yl)oxy]phenol, showed inhibitory activity against CDK1 and CDK2, which are critical in cell cycle regulation and cancer development (Lee, Kim, & Jeong, 2011).

  • DNA Oxidation Studies : Michałowicz and Majsterek (2010) explored the impact of phenolic compounds, including chlorophenols and chlorocatechols, on DNA oxidation. Their research indicated that these compounds, related to 4-[(5-Bromopyrimidin-2-yl)oxy]phenol, could oxidize DNA bases, particularly pyrimidines, in human lymphocytes (Michałowicz & Majsterek, 2010).

  • Aromatic Nucleophilic Substitution Studies : Verbitskiy et al. (2013) conducted a study involving the reaction of 5-bromopyrimidine with various compounds, leading to the formation of substituted pyrimidines. This research provides insight into the chemical behavior of 4-[(5-Bromopyrimidin-2-yl)oxy]phenol under different reaction conditions (Verbitskiy et al., 2013).

  • Schiff Base Compound Synthesis : Wang et al. (2008) synthesized a new Schiff base compound related to 4-[(5-Bromopyrimidin-2-yl)oxy]phenol. Their research contributes to understanding the structural and antibacterial properties of such compounds (Wang, Nong, Sht, & Qi, 2008).

  • Exploration as PDE5 Inhibitors : Gong et al. (2013) explored 5-bromopyrimidin-4(3H)-ones as potent PDE5 inhibitors. This study suggests the potential use of 4-[(5-Bromopyrimidin-2-yl)oxy]phenol derivatives in the development of new pharmaceuticals (Gong et al., 2013).

Safety and Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

4-(5-bromopyrimidin-2-yl)oxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O2/c11-7-5-12-10(13-6-7)15-9-3-1-8(14)2-4-9/h1-6,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMONOVBATWRDGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)OC2=NC=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001291919
Record name 4-[(5-Bromo-2-pyrimidinyl)oxy]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001291919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(5-Bromopyrimidin-2-yl)oxy]phenol

CAS RN

69033-88-1
Record name 4-[(5-Bromo-2-pyrimidinyl)oxy]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69033-88-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(5-Bromo-2-pyrimidinyl)oxy]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001291919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Bromo-2-(4-methoxyphenoxy)pyrimidine (2.4 g) was dissolved in methylene chloride (50 ml) and the solution cooled to a temperature of -70° C. Boron tribromide (12.7 g) was added dropwise to the stirred solution, the temperature of the solution being maintained at -65° to -75° C. On completion of the addition the reaction mixture was stirred for a further one hour at a temperature of -65° to -75° C. and then the temperature of the reaction mixture was allowed to rise slowly to room temperature. The reaction mixture was added cautiously, in small portions, to water and the methylene chloride removed by heating the mixture on a water bath. The aqueous suspension was cooled to a temperature of 20° C., the solid was collected by filtration, washed with water and recrystallised from methanol/water to give 4-(5-bromo-2-pyrimidyloxy)phenol (2.1 g), m.p. 178° C.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
12.7 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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